molecular formula C15H19NO9 B12510518 2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol

2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol

Cat. No.: B12510518
M. Wt: 357.31 g/mol
InChI Key: VLHYYNTWHBRKNT-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol involves multiple steps, including nucleophilic aromatic substitution and hydroxylation reactions. The key steps typically involve the use of 2,4,5-trifluorobenzonitrile as a starting material, followed by nucleophilic aromatic substitution to introduce the methoxy and nitroethenyl groups . The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Replacement of the methoxy group with other functional groups.

Scientific Research Applications

2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, the nitro group can participate in redox reactions, and the methoxy group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-(Hydroxymethyl)-6-[2-fluoro-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol
  • **2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]acetic acid

Uniqueness

2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H19NO9

Molecular Weight

357.31 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol

InChI

InChI=1S/C15H19NO9/c1-23-10-6-8(4-5-16(21)22)2-3-9(10)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3

InChI Key

VLHYYNTWHBRKNT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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